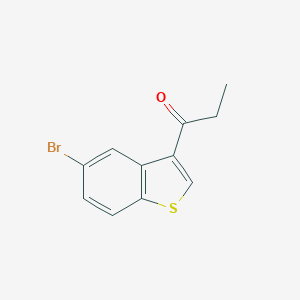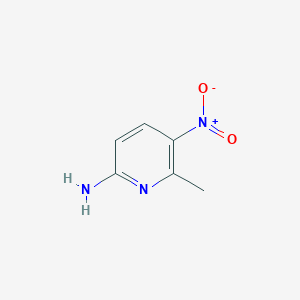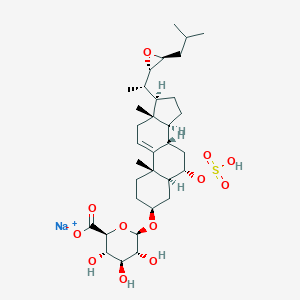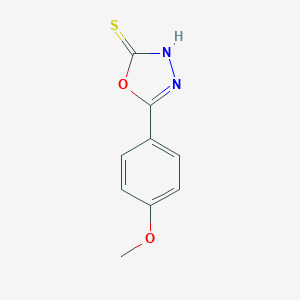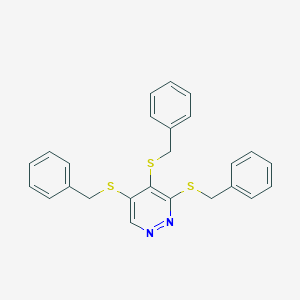
3,4,5-Tris(benzylsulfanyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(benzylsulfanyl)pyridazine is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridazine ring with three benzylsulfanyl substituents. It has been studied extensively for its potential use as a pharmaceutical compound, as well as in other areas such as materials science and catalysis.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(benzylsulfanyl)pyridazine is complex and not yet fully understood. However, it is known to inhibit certain enzymes such as monoamine oxidase and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to a range of effects such as increased neurotransmitter levels and improved cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4,5-Tris(benzylsulfanyl)pyridazine have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent inhibitory effects on certain enzymes, leading to increased neurotransmitter levels and improved cognitive function. In vivo studies have shown that this compound can cross the blood-brain barrier and has potential as a treatment for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,5-Tris(benzylsulfanyl)pyridazine in lab experiments include its potent inhibitory effects on certain enzymes, its ability to cross the blood-brain barrier, and its potential as a treatment for various diseases. However, there are limitations to its use, such as its relatively high cost and the complexity of its synthesis.
Orientations Futures
There are numerous future directions for research on 3,4,5-Tris(benzylsulfanyl)pyridazine. One potential area of research is in the development of new pharmaceutical compounds based on this compound. Another potential area of research is in the development of new catalytic applications for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in various fields.
Méthodes De Synthèse
The synthesis of 3,4,5-Tris(benzylsulfanyl)pyridazine involves a multi-step process that has been optimized over the years. One of the most common methods involves the reaction of 3,4,5-trichloropyridazine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product. Other methods such as Suzuki coupling and Stille coupling have also been used to synthesize this compound.
Applications De Recherche Scientifique
The potential applications of 3,4,5-Tris(benzylsulfanyl)pyridazine in scientific research are numerous. One of the most promising areas of research is in the development of new pharmaceutical compounds. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied for its potential use as a catalyst in organic reactions.
Propriétés
Numéro CAS |
5788-56-7 |
|---|---|
Nom du produit |
3,4,5-Tris(benzylsulfanyl)pyridazine |
Formule moléculaire |
C25H22N2S3 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
3,4,5-tris(benzylsulfanyl)pyridazine |
InChI |
InChI=1S/C25H22N2S3/c1-4-10-20(11-5-1)17-28-23-16-26-27-25(30-19-22-14-8-3-9-15-22)24(23)29-18-21-12-6-2-7-13-21/h1-16H,17-19H2 |
Clé InChI |
YVNKYYPQJATQTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
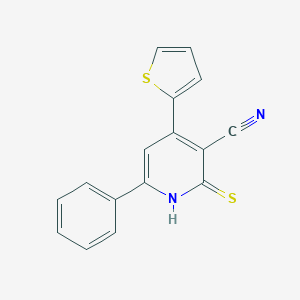
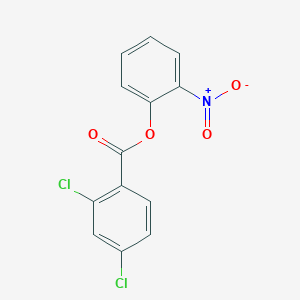
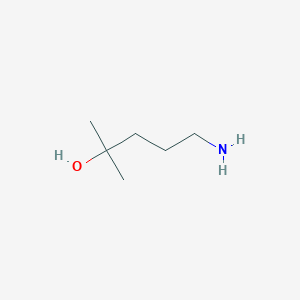
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
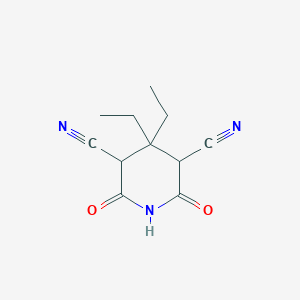
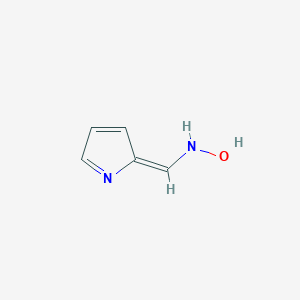

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
